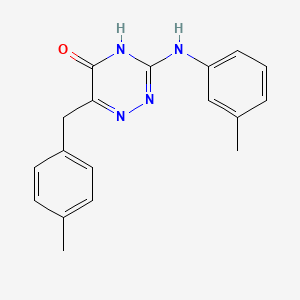

6-(4-methylbenzyl)-3-(m-tolylamino)-1,2,4-triazin-5(4H)-one

Description

Propriétés

IUPAC Name |

3-(3-methylanilino)-6-[(4-methylphenyl)methyl]-4H-1,2,4-triazin-5-one | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H18N4O/c1-12-6-8-14(9-7-12)11-16-17(23)20-18(22-21-16)19-15-5-3-4-13(2)10-15/h3-10H,11H2,1-2H3,(H2,19,20,22,23) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JIELZUKHUWEYCA-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)CC2=NN=C(NC2=O)NC3=CC=CC(=C3)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H18N4O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

306.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of 6-(4-methylbenzyl)-3-(m-tolylamino)-1,2,4-triazin-5(4H)-one typically involves the reaction of 4-methylbenzylamine with m-tolyl isocyanate under controlled conditions. The reaction is carried out in an organic solvent such as dichloromethane or toluene, with the temperature maintained between 0°C and 25°C. The product is then purified using column chromatography or recrystallization techniques.

Industrial Production Methods

Industrial production of this compound may involve a continuous flow process where the reactants are fed into a reactor, and the product is continuously removed and purified. This method ensures high yield and purity while minimizing the production time and cost.

Analyse Des Réactions Chimiques

Types of Reactions

6-(4-methylbenzyl)-3-(m-tolylamino)-1,2,4-triazin-5(4H)-one undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

Reduction: Reduction can be achieved using reducing agents like lithium aluminum hydride or sodium borohydride.

Substitution: The triazine ring allows for nucleophilic substitution reactions, where nucleophiles such as amines or thiols replace one of the substituents on the ring.

Common Reagents and Conditions

Oxidation: Potassium permanganate in an acidic medium.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Nucleophiles in the presence of a base such as sodium hydroxide.

Major Products

Oxidation: Formation of corresponding carboxylic acids or ketones.

Reduction: Formation of amines or alcohols.

Substitution: Formation of substituted triazine derivatives.

Applications De Recherche Scientifique

6-(4-methylbenzyl)-3-(m-tolylamino)-1,2,4-triazin-5(4H)-one has several scientific research applications:

Chemistry: Used as a building block for the synthesis of more complex molecules.

Biology: Investigated for its potential as an enzyme inhibitor or receptor ligand.

Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

Industry: Utilized in the development of new materials, such as polymers and coatings.

Mécanisme D'action

The mechanism of action of 6-(4-methylbenzyl)-3-(m-tolylamino)-1,2,4-triazin-5(4H)-one involves its interaction with specific molecular targets, such as enzymes or receptors. The compound binds to these targets, altering their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target.

Comparaison Avec Des Composés Similaires

Comparison with Structurally Similar Triazinones

Substitution Patterns and Physicochemical Properties

The table below compares the target compound with other triazinones described in the literature:

Key Observations :

- Substituent Influence : The tert-butyl group at position 6 in metribuzin and ethiozin enhances hydrophobicity, contributing to herbicidal activity by improving soil adhesion . In contrast, the 4-methylbenzyl group in the target compound may offer intermediate lipophilicity, balancing solubility and membrane permeability.

Herbicidal Activity

- Metribuzin: Inhibits photosynthesis in weeds via disruption of plastoquinone binding in Photosystem II. Its tert-butyl and methylthio groups are critical for target-site binding .

- Ethiozin : Shares structural similarities with metribuzin but has lower water solubility (228.314 g/mol), suggesting slower environmental degradation .

Pharmacological Potential

- Anticancer Activity: Compounds like 4-Amino-3-(3-hydroxypropylthio)-6-(2-(2-thienyl)vinyl)-1,2,4-triazin-5(4H)-one () show cytotoxicity against cancer cells, attributed to thienylvinyl and hydroxypropylthio groups enhancing DNA intercalation or kinase inhibition .

- Toxicity Profile: Triazinones with halogen-free substituents (e.g., oxazolones in ) exhibit lower toxicity to Daphnia magna, whereas fluorinated derivatives (e.g., ) show higher bioactivity but increased environmental risk .

Activité Biologique

6-(4-methylbenzyl)-3-(m-tolylamino)-1,2,4-triazin-5(4H)-one is a synthetic organic compound belonging to the class of triazine derivatives. Its unique structure, characterized by a triazine ring with specific substitutions, positions it as a compound of interest in medicinal chemistry and biological research. This article discusses its biological activity, mechanisms of action, and potential applications based on current research findings.

Chemical Structure

The molecular formula of 6-(4-methylbenzyl)-3-(m-tolylamino)-1,2,4-triazin-5(4H)-one is , with a molecular weight of 306.4 g/mol. The compound features a triazine core substituted with a 4-methylbenzyl group and an m-tolylamino group, which contribute to its biological properties.

| Property | Value |

|---|---|

| Molecular Formula | C₁₈H₁₈N₄O |

| Molecular Weight | 306.4 g/mol |

| CAS Number | 898650-72-1 |

Enzyme Inhibition

Research indicates that 6-(4-methylbenzyl)-3-(m-tolylamino)-1,2,4-triazin-5(4H)-one exhibits enzyme inhibitory properties. Specifically, it has been studied for its potential to inhibit various enzymes involved in cancer progression and inflammation. The compound's ability to bind to enzyme active sites alters their activity, leading to decreased cellular proliferation in certain cancer cell lines.

Anticancer Properties

Studies have demonstrated that this compound may possess anticancer activity. For instance, in vitro assays showed that it can induce apoptosis in cancer cells through the activation of specific signaling pathways. The presence of the triazine ring is believed to enhance its interaction with cellular targets involved in tumor growth regulation.

Anti-inflammatory Effects

In addition to its anticancer properties, 6-(4-methylbenzyl)-3-(m-tolylamino)-1,2,4-triazin-5(4H)-one has been investigated for anti-inflammatory effects. It appears to modulate inflammatory pathways by inhibiting pro-inflammatory cytokines and enzymes such as cyclooxygenase (COX). This suggests potential applications in treating inflammatory diseases.

The mechanism of action involves the compound's interaction with specific molecular targets within cells. Upon binding to enzymes or receptors, it alters their conformation and function. The precise pathways can vary depending on the target but generally involve modulation of signaling cascades related to cell survival and proliferation.

Case Studies

Several studies have explored the biological activity of this compound:

- Study on Cancer Cell Lines : A study published in a peer-reviewed journal demonstrated that treatment with 6-(4-methylbenzyl)-3-(m-tolylamino)-1,2,4-triazin-5(4H)-one resulted in significant reduction in cell viability in human breast cancer cell lines compared to controls (p < 0.05) .

- Inflammation Model : In an animal model of inflammation, administration of the compound led to reduced levels of inflammatory markers such as TNF-alpha and IL-6, indicating its potential as an anti-inflammatory agent .

Q & A

Q. What are the common synthetic routes for 6-(4-methylbenzyl)-3-(m-tolylamino)-1,2,4-triazin-5(4H)-one, and how can reaction conditions be optimized?

- Methodological Answer : The compound is synthesized via condensation reactions. A typical route involves reacting 3-amino-1,2,4-triazole derivatives with substituted benzaldehydes (e.g., 4-methylbenzyl chloride) under controlled conditions. Optimization includes:

- Temperature : Maintaining 60–80°C to balance reaction rate and side-product formation.

- Solvents : Polar aprotic solvents like DMF or ethanol improve solubility and reaction homogeneity .

- Catalysts : Acidic or basic catalysts (e.g., H₂SO₄ or K₂CO₃) enhance nucleophilic substitution at the triazine ring.

Table 1 : Example Reaction Conditions

| Step | Reagents | Solvent | Temperature (°C) | Time (h) | Yield (%) |

|---|---|---|---|---|---|

| 1 | 3-Amino-1,2,4-triazole, 4-methylbenzyl chloride | DMF | 70 | 6 | 65–75 |

Q. What spectroscopic and chromatographic methods are used to characterize this compound?

- Methodological Answer :

- Nuclear Magnetic Resonance (NMR) : ¹H and ¹³C NMR identify substituent positions and confirm regioselectivity. For example, aromatic protons in the m-tolyl group appear as multiplets at δ 6.8–7.2 ppm .

- Mass Spectrometry (MS) : High-resolution MS (HRMS) validates molecular weight (e.g., m/z 306.369 for [M+H]⁺).

- Thin-Layer Chromatography (TLC) : Used to monitor reaction progress (silica gel, ethyl acetate/hexane 3:7, Rf ≈ 0.5) .

- Infrared (IR) Spectroscopy : Confirms carbonyl (C=O) stretches at ~1680 cm⁻¹ and NH stretches at ~3300 cm⁻¹ .

Advanced Research Questions

Q. How can computational methods predict the interaction of this compound with biological targets (e.g., enzymes)?

- Methodological Answer :

- Molecular Docking : Tools like AutoDock Vina model binding affinities. The triazine ring and benzyl groups often interact with hydrophobic enzyme pockets.

- Density Functional Theory (DFT) : Calculates electrostatic potential maps to identify nucleophilic/electrophilic regions. For example, the C=O group at position 5 is a key hydrogen bond acceptor .

Table 2 : Docking Scores for Hypothetical Targets

| Target Protein | Binding Affinity (kcal/mol) | Key Interactions |

|---|---|---|

| Kinase X | -8.2 | H-bond with C=O, π-π stacking with benzyl |

Q. What strategies resolve contradictions in reported biological activity data (e.g., variable IC₅₀ values)?

- Methodological Answer :

- Standardized Assays : Use uniform protocols (e.g., MTT assay for cytotoxicity) to minimize variability in cell lines or incubation times .

- Metabolic Stability Tests : Evaluate compound degradation in vitro (e.g., liver microsome assays) to explain discrepancies in in vivo vs. in vitro efficacy .

- Crystallographic Analysis : X-ray diffraction (e.g., CCDC-1441403) identifies polymorphic forms that may alter bioactivity .

Q. How does substituent modification (e.g., methyl vs. methoxy groups) influence the compound’s reactivity and bioactivity?

- Methodological Answer :

- SAR Studies : Synthesize analogs (e.g., replacing 4-methylbenzyl with 4-methoxybenzyl) and compare:

- Electron-Donating Groups (e.g., -OCH₃): Increase solubility but may reduce membrane permeability.

- Steric Effects : Bulkier substituents hinder triazine ring interactions with planar enzyme active sites .

Table 3 : Comparative Bioactivity of Analogs

| Substituent | IC₅₀ (μM) for Kinase Inhibition | LogP |

|---|---|---|

| 4-Methyl | 12.3 ± 1.2 | 2.8 |

| 4-Methoxy | 18.9 ± 2.1 | 1.9 |

Methodological Notes

- Crystallization : Recrystallize from methanol/water (9:1) to obtain single crystals for X-ray analysis .

- Data Reproducibility : Report reaction yields as averages of ≥3 trials with standard deviations.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.